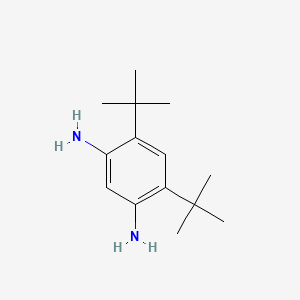![molecular formula C21H25N3O2 B2678702 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide CAS No. 946312-36-3](/img/structure/B2678702.png)
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and an ethanediamide linkage. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method involves the reduction of quinoline derivatives using hydrogenation or other reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, hydrogenation catalysts
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced tetrahydroquinoline derivatives, and substituted quinoline compounds .
Applications De Recherche Scientifique
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler quinoline derivative with similar structural features.
N-methyl-1,2,3,4-tetrahydroquinoline: A closely related compound with a methyl group at the nitrogen atom.
Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.
Uniqueness
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide is unique due to its specific combination of structural features, which confer distinct biological and chemical properties. Its ethanediamide linkage and substituted quinoline ring make it a versatile compound for various applications .
Propriétés
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-6-3-4-8-18(15)23-21(26)20(25)22-12-11-16-9-10-19-17(14-16)7-5-13-24(19)2/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRCOJWKYMHKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678625.png)

![3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2678627.png)

![4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde](/img/structure/B2678629.png)
![6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2678632.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide](/img/structure/B2678633.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2678637.png)
![1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2678639.png)
![4-butyl-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2678641.png)
